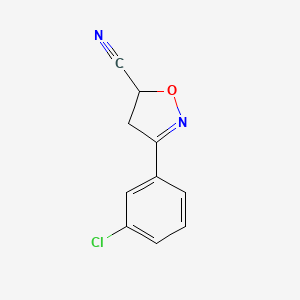
1-ethyl-3-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with structural similarities, such as those involving pyrido[1,2,4]triazolo and thiazolo[1,2,4]triazolo moieties, have been synthesized and evaluated for their antimicrobial properties. For instance, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from related precursors, demonstrated antimicrobial activity. Such compounds were screened against various microorganisms, highlighting their potential in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Synthesis of Heterocyclic Compounds
The research into compounds with ethyl, triazolyl, and pyridinone groups often focuses on synthesizing novel heterocyclic compounds with potential biological activities. For example, derivatives of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate have been synthesized, showcasing methodologies for creating diverse heterocyclic structures that could be used in further pharmacological studies (Mohamed, 2021).
Anticancer Activity
Derivatives containing methoxyphenyl and triazole moieties have been explored for their potential anticancer activities. A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties exhibited significant in vitro cytotoxicity against various human cancer cell lines, suggesting that similar compounds could be investigated for their anticancer properties (Murugavel et al., 2019).
Molecular Docking and In Vitro Screening
Compounds with a basis in pyridine and triazole structures have been synthesized and subjected to molecular docking screenings, indicating moderate to good binding energies with target proteins. This suggests their potential as scaffolds for drug discovery, particularly in antimicrobial and antioxidant applications (Flefel et al., 2018).
Electrochemical Applications
Some derivatives, particularly those involving thiophene and pyrrole units, have been synthesized for their electrochromic properties. These materials show promising applications in electrochromic devices (ECDs), demonstrating high contrast and coloration efficiency, which could be relevant for display technology and other electronic applications (Su et al., 2017).
Propiedades
IUPAC Name |
1-ethyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-23-11-5-6-15(18(23)25)17-20-21-19(22(17)2)27-12-16(24)13-7-9-14(26-3)10-8-13/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWFWPARJARPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

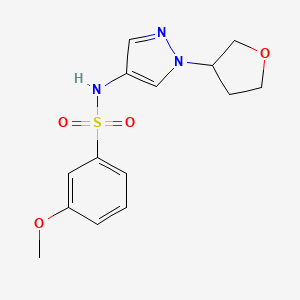
![3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2703558.png)
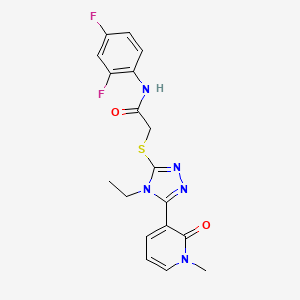

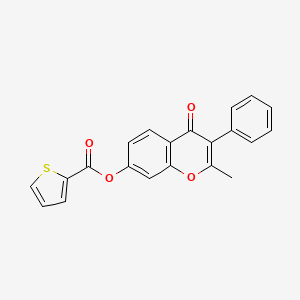
![1-(3-Chlorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2703566.png)

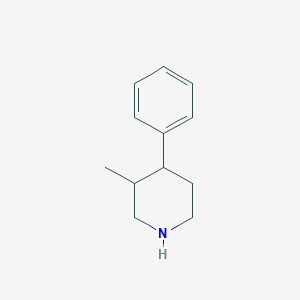
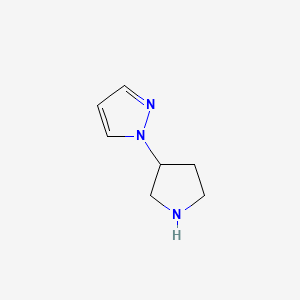
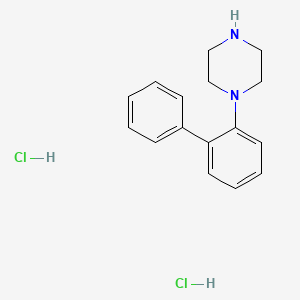


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2703574.png)
